molecular formula C7H10O2 B1626374 Methyl cyclopent-2-ene-1-carboxylate CAS No. 2258-56-2

Methyl cyclopent-2-ene-1-carboxylate

Cat. No.: B1626374
CAS No.: 2258-56-2
M. Wt: 126.15 g/mol
InChI Key: OXCAIEJHPQKJQV-UHFFFAOYSA-N
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Description

Methyl cyclopent-2-ene-1-carboxylate is an organic compound with the molecular formula C7H10O2. It is a methyl ester derivative of cyclopentene carboxylic acid. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl cyclopent-2-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclopent-2-ene-1-carboxylic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of cyclopentadiene with carbon monoxide and methanol under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclopentadiene followed by esterification. This process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl cyclopent-2-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl cyclopent-2-ene-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl cyclopent-2-ene-1-carboxylate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and the transformation of functional groups. Its ester group can undergo hydrolysis, oxidation, and reduction, leading to the formation of different products .

Comparison with Similar Compounds

  • Methyl cyclopent-1-ene-1-carboxylate
  • Methyl cyclopent-3-ene-1-carboxylate
  • Cyclopent-2-ene-1-carboxylic acid

Comparison: Methyl cyclopent-2-ene-1-carboxylate is unique due to its specific structure, which influences its reactivity and applications. Compared to its isomers, it exhibits different chemical behavior and reactivity patterns, making it suitable for specific synthetic applications .

Properties

IUPAC Name

methyl cyclopent-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-9-7(8)6-4-2-3-5-6/h2,4,6H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCAIEJHPQKJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511572
Record name Methyl cyclopent-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2258-56-2
Record name Methyl cyclopent-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl cyclopent-2-ene-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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